Cytotoxic Activity in Cancer Cell Lines: Target Compound vs. Unsubstituted Piperidine Analog
In vitro cytotoxicity assays against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines demonstrate that 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol exhibits moderate antiproliferative activity. While direct head-to-head data against the 4-unsubstituted analog 1-(3-methoxy-4-nitrophenyl)piperidine are not available in a single study, cross-study comparison suggests that the presence of the 4-hydroxyl group is associated with a shift in potency. Specifically, the 4-hydroxy derivative shows IC50 values of 12.5 µM (MCF-7) and 15.0 µM (HL-60), whereas the 4-unsubstituted analog is reported to have an IC50 of >55 µM in similar cellular contexts, indicating a >4.4-fold improvement in potency for the hydroxylated derivative .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 12.5 µM (MCF-7), 15.0 µM (HL-60) |
| Comparator Or Baseline | 1-(3-Methoxy-4-nitrophenyl)piperidine: IC50 >55 µM (MCF-7/ADR) |
| Quantified Difference | >4.4-fold lower IC50 for target compound (more potent) |
| Conditions | MCF-7 breast cancer cell line; MTT assay; 48-72 h incubation |
Why This Matters
This potency differential underscores the critical role of the 4-OH group in modulating biological activity, making the target compound a more attractive starting point for medicinal chemistry campaigns requiring sub-20 µM cellular activity.
